molecular formula C15H23NO6 B11603446 Methyl 4-{3-[bis(2-hydroxyethyl)amino]-2-hydroxypropoxy}benzoate

Methyl 4-{3-[bis(2-hydroxyethyl)amino]-2-hydroxypropoxy}benzoate

Cat. No.: B11603446
M. Wt: 313.35 g/mol
InChI Key: DGJAVMBYZVZEAL-UHFFFAOYSA-N
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Description

Methyl 4-{3-[bis(2-hydroxyethyl)amino]-2-hydroxypropoxy}benzoate is a chemical compound with the molecular formula C15H23NO6. It is known for its unique structure, which includes a benzoate ester linked to a hydroxypropoxy group and a bis(2-hydroxyethyl)amino group. This compound has various applications in scientific research and industry due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{3-[bis(2-hydroxyethyl)amino]-2-hydroxypropoxy}benzoate typically involves the reaction of 4-hydroxybenzoic acid with 3-chloro-2-hydroxypropylamine in the presence of a base. The resulting intermediate is then reacted with bis(2-hydroxyethyl)amine to form the final product. The reaction conditions often include a solvent such as ethanol and a temperature range of 50-70°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{3-[bis(2-hydroxyethyl)amino]-2-hydroxypropoxy}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-{3-[bis(2-hydroxyethyl)amino]-2-hydroxypropoxy}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-{3-[bis(2-hydroxyethyl)amino]-2-hydroxypropoxy}benzoate involves its interaction with specific molecular targets. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate enzyme activity and influence cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-{3-[bis(2-hydroxyethyl)amino]-2-hydroxypropoxy}benzoate: Similar in structure but with different substituents.

    4-[bis(2-hydroxyethyl)amino]benzoic acid: Lacks the ester group, leading to different chemical properties.

    4-[bis(2-hydroxyethyl)amino]benzaldehyde: Contains an aldehyde group instead of an ester.

Uniqueness

This compound is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its ability to undergo multiple types of reactions makes it valuable in synthetic chemistry and industrial processes .

Properties

Molecular Formula

C15H23NO6

Molecular Weight

313.35 g/mol

IUPAC Name

methyl 4-[3-[bis(2-hydroxyethyl)amino]-2-hydroxypropoxy]benzoate

InChI

InChI=1S/C15H23NO6/c1-21-15(20)12-2-4-14(5-3-12)22-11-13(19)10-16(6-8-17)7-9-18/h2-5,13,17-19H,6-11H2,1H3

InChI Key

DGJAVMBYZVZEAL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC(CN(CCO)CCO)O

Origin of Product

United States

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